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Compound of Interest

Compound Name: Dichlorodioctyltin

Cat. No.: B049611

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodioctyltin (DOTC) is an organotin compound characterized by a central tin atom
covalently bonded to two chlorine atoms and two octyl chains. This chemical structure imparts
specific physicochemical properties that have led to its use in various industrial applications,
including as a stabilizer for polyvinyl chloride (PVC), a catalyst in chemical reactions, and as a
biocide. However, the widespread use of organotin compounds has raised significant
toxicological concerns due to their persistence in the environment and potential for adverse
effects on human health. This in-depth technical guide provides a comprehensive overview of
the toxicological studies of Dichlorodioctyltin, offering critical insights for researchers,
scientists, and drug development professionals involved in the safety assessment of this and
related compounds.

Chemical and Physical Properties
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Property Value

Chemical Formula C16H34CI2Sn
Molecular Weight 416.1 g/mol

CAS Number 3542-36-7
Appearance White solid

Vapor Pressure 0.0000039 mmHg

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion

While specific toxicokinetic data for Dichlorodioctyltin is limited, the general behavior of
organotin compounds can provide valuable insights. Organotins are typically absorbed through
oral, dermal, and inhalation routes, with the rate and extent of absorption influenced by the
nature of the organic groups attached to the tin atom. Following absorption, they can be
distributed to various tissues, with a potential for accumulation in lipid-rich tissues. Metabolism
of organotin compounds primarily involves the sequential dealkylation or dearylation of the tin-
carbon bonds, a process mediated by cytochrome P450 enzymes in the liver. The resulting
metabolites are generally more polar and are excreted in the urine and feces.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazards associated with a
single, short-term exposure to a chemical. For Dichlorodioctyltin, the available data from
safety data sheets indicate the following acute toxicity values:

Route of Exposure  Species LD50/LC50 Value Reference
Oral Rat >1,960 mg/kg [1]
Dermal Rabbit >2,020 mg/kg [1]
Inhalation (4-hr) Rat >3 mg/L [1]
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These values suggest a relatively low order of acute toxicity via the oral and dermal routes

under the Globally Harmonised System (GHS) of classification and labelling of chemicals.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute oral toxicity of a substance is typically determined using standardized protocols,
such as the OECD Test Guideline 423 (Acute Toxic Class Method). This method is designed to
estimate the LD50 value while minimizing the number of animals used.

Step-by-Step Methodology:

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

Housing and Acclimatization: Animals are housed in appropriate conditions with controlled
temperature, humidity, and light-dark cycles. They are allowed to acclimatize to the
laboratory environment before the study begins.

Fasting: Prior to dosing, animals are fasted overnight to ensure gastrointestinal tract
emptiness, which can influence absorption.

Dose Administration: The test substance is administered as a single oral dose via gavage.
The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg
body weight) based on existing information or a sighting study.

Observation: Animals are observed for clinical signs of toxicity and mortality at regular
intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous
membranes, respiratory, circulatory, autonomic and central nervous systems, and
somatomotor activity and behavior pattern.

Body Weight: Individual animal weights are recorded before dosing and at least weekly
thereatfter.

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Data Analysis: The LD50 is estimated based on the mortality and survival patterns observed
at different dose levels.
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Figure 2: Generalized Workflow for the Ames Test.
In Vitro Mammalian Cell Micronucleus Test:

This assay detects chromosomal damage (clastogenicity and aneugenicity) in mammalian
cells. While no specific data for Dichlorodioctyltin was found, this test is a critical component
of the genotoxicity battery.

In Vivo Studies

In Vivo Mammalian Erythrocyte Micronucleus Test:

This test evaluates the potential of a substance to induce chromosomal damage in the bone
marrow of rodents. No in vivo genotoxicity data for Dichlorodioctyltin were identified in the
public domain.

Carcinogenicity
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Long-term carcinogenicity studies in animals are conducted to assess the potential of a
substance to cause cancer. There is currently no publicly available information on the
carcinogenicity of Dichlorodioctyltin. The International Agency for Research on Cancer
(IARC) has not classified Dichlorodioctyltin.

Experimental Protocol: Two-Year Rodent Carcinogenicity Bioassay (OECD 451)
e Animal Selection: Typically, rats and mice of both sexes are used.

» Dose Selection: Dose levels are based on the results of shorter-term toxicity studies, with the
highest dose being the maximum tolerated dose (MTD).

o Administration: The test substance is administered daily, usually in the diet or by gavage, for
the majority of the animal's lifespan (typically 24 months for rats and 18-24 months for mice).

« In-life Observations: Animals are monitored for clinical signs of toxicity, body weight changes,
and food consumption.

o Pathology: At the end of the study, all animals undergo a complete gross necropsy, and a
comprehensive set of tissues is examined microscopically for the presence of tumors.

o Data Analysis: Tumor incidence and latency are statistically analyzed to determine if there is
a significant increase in tumors in the treated groups compared to the control group.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to evaluate the potential of a
substance to interfere with reproductive processes and normal development. While no specific
NOAEL (No Observed Adverse Effect Level) or LOAEL (Lowest Observed Adverse Effect
Level) values for Dichlorodioctyltin were found, studies on related organotin compounds have
demonstrated reproductive and developmental effects.

Immunotoxicity

A significant body of evidence points to the immunotoxic potential of organotin compounds,
including Dichlorodioctyltin.
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Mechanism of Immunotoxicity

The primary target of many organotin compounds is the thymus, a central lymphoid organ
responsible for the maturation of T-lymphocytes. Exposure to Dichlorodioctyltin can lead to
thymic atrophy, characterized by a reduction in the size and weight of the thymus and a
depletion of thymocytes. This thymic injury can result in a range of immunological
conseqguences, including:

 Altered T-cell populations: A decrease in the number of specific T-cell subsets in the
peripheral blood.

e Impaired T-cell function: Reduced proliferative responses of T-cells to mitogens and
alloantigens.

o Suppressed cell-mediated immunity: Diminished delayed-type hypersensitivity (DTH)
responses.

The precise molecular mechanisms underlying the immunotoxicity of Dichlorodioctyltin are
not fully elucidated but are thought to involve the induction of apoptosis (programmed cell
death) in thymocytes. Several signaling pathways have been implicated in the
immunomodulatory effects of various toxicants, and it is plausible that Dichlorodioctyltin may
interfere with critical T-cell signaling pathways.
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Figure 3: Postulated Mechanism of Dichlorodioctyltin-Induced Immunotoxicity.

Conclusion

The toxicological profile of Dichlorodioctyltin is characterized by a relatively low order of
acute toxicity but significant concerns regarding its immunotoxic potential. The primary target of
its toxicity appears to be the thymus, leading to impaired T-cell mediated immunity. While a
negative Ames test suggests a lack of mutagenic activity in bacteria, a comprehensive
assessment of its genotoxic and carcinogenic potential is hampered by the lack of publicly
available data. Similarly, specific data on its reproductive and developmental toxicity are
needed for a complete risk assessment. Researchers and drug development professionals
should exercise caution when handling Dichlorodioctyltin and consider its immunotoxic
properties in any safety evaluation. Further research is warranted to fully elucidate the
molecular mechanisms of its toxicity and to fill the existing data gaps in its toxicological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicological Profile
of Dichlorodioctyltin]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049611#toxicological-studies-of-dichlorodioctyltin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b049611?utm_src=pdf-custom-synthesis
https://assets.greenbook.net/M76476.pdf
https://www.benchchem.com/product/b049611#toxicological-studies-of-dichlorodioctyltin
https://www.benchchem.com/product/b049611#toxicological-studies-of-dichlorodioctyltin
https://www.benchchem.com/product/b049611#toxicological-studies-of-dichlorodioctyltin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b049611?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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